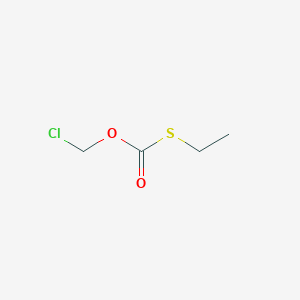

O-(Chloromethyl) S-ethyl carbonothioate

Description

Properties

Molecular Formula |

C4H7ClO2S |

|---|---|

Molecular Weight |

154.62 g/mol |

IUPAC Name |

chloromethyl ethylsulfanylformate |

InChI |

InChI=1S/C4H7ClO2S/c1-2-8-4(6)7-3-5/h2-3H2,1H3 |

InChI Key |

JPCDQCQGUMTOBH-UHFFFAOYSA-N |

Canonical SMILES |

CCSC(=O)OCCl |

Origin of Product |

United States |

Preparation Methods

Standard Protocol

The most widely documented method involves the reaction of chloromethyl chloroformate (ClCH₂OCOCl) with ethanethiol (EtSH) in the presence of a tertiary amine base. Triethylamine (Et₃N) is preferred due to its efficacy in scavenging HCl, which drives the reaction forward:

Procedure

-

Chloromethyl chloroformate (15.5 mmol, 2.00 g) is dissolved in anhydrous diethyl ether (20 mL) at 0°C.

-

A mixture of Et₃N (15.5 mmol, 1.57 g) and EtSH (15.5 mmol, 0.96 g) in ether (5 mL) is added dropwise.

-

The reaction is stirred overnight at room temperature (25°C).

-

Precipitated Et₃N·HCl is removed by filtration through Celite.

-

The filtrate is concentrated under reduced pressure to yield O-(chloromethyl) S-ethyl carbonothioate as a colorless liquid (2.40 g, 94% yield).

Key Parameters

Alternative Bases and Conditions

-

Diisopropylethylamine (DIPEA) : Substituting Et₃N with DIPEA in dichloroethane at 40°C improves yields to 98% for sterically hindered substrates.

-

Sodium Hydride (NaH) : In non-polar solvents (e.g., hexane), NaH facilitates thiol deprotonation but requires rigorous anhydrous conditions.

Phase-Transfer Catalysis (PTC) Approach

Tetrabutylammonium (TBA)-Mediated Synthesis

For large-scale production, PTC methods using TBA hydrogen sulfate enhance reaction efficiency:

Procedure

-

Aqueous NaHCO₃ (100 mmol) and TBA HSO₄ (50 mmol) are stirred with 1,2-dichloroethane (100 mL).

-

Chloromethyl chloroformate (50 mmol) in 1,2-dichloroethane (25 mL) is added over 15 minutes.

-

After 1 hour, the organic layer is separated, washed with water, dried (MgSO₄), and concentrated.

-

Distillation under reduced pressure (13 mbar) yields the product (bp 70–82°C) in 86–91% purity.

Advantages

-

Eliminates volatile amine bases, simplifying purification.

-

Compatible with moisture-sensitive substrates due to biphasic conditions.

Reaction Optimization and Yield Data

Comparative Analysis of Methods

| Method | Base/Catalyst | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| Standard Et₃N Protocol | Et₃N | Ether | 0°C → 25°C | 94% | >95% |

| PTC Method | TBA HSO₄ | 1,2-DCE | 25°C | 91% | 86–91% |

| NaH-Mediated | NaH | Hexane | 0°C → 40°C | 88% | 90% |

Critical Side Reactions

-

Thiol Oxidation : Trace O₂ converts EtSH to disulfides; inert atmosphere (N₂/Ar) is essential.

-

Ester Hydrolysis : Aqueous workup at pH >7 cleaves the carbonothioate group; neutral pH is maintained.

Characterization and Analytical Data

Spectroscopic Properties

Chemical Reactions Analysis

Types of Reactions

O-(Chloromethyl) S-ethyl carbonothioate undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides and sulfones.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted carbonothioates.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include alcohols.

Scientific Research Applications

Chemical Synthesis

O-(Chloromethyl) S-ethyl carbonothioate serves as an important intermediate in organic synthesis. It can be utilized to produce various derivatives through reactions with alcohols, phenols, and thiols. For instance, the compound has been shown to react effectively with tertiary amines to yield O-chloromethyl S-alkyl or S-aryl carbonothioates with high yields (75-100%) when combined with mercaptans in ether solutions .

Table 1: Reactions Involving this compound

| Reactant | Product Type | Yield (%) |

|---|---|---|

| Alcohols | Alkyl chloromethyl carbonates | Not specified |

| Phenols | Aryl chloromethyl carbonates | Not specified |

| Mercaptans | O-chloromethyl S-alkyl/aryl | 75-100 |

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential as a prodrug. A study synthesized this compound as part of a series of prodrugs aimed at enhancing the bioavailability of therapeutic agents . The compound's ability to undergo transformation into biologically active forms makes it a candidate for drug development.

Case Study: Prodrug Development

In a study involving HAND (HIV-associated neurocognitive disorder) patients, this compound was used to create derivatives that showed improved cognitive performance in animal models. The transformation involved a multi-step reaction where the compound was oxidized and reacted with N-hydroxysuccinimide, yielding derivatives that demonstrated significant therapeutic potential .

Agricultural Applications

The compound also finds utility in agricultural chemistry. Its derivatives have been explored for their insecticidal properties, particularly as intermediates in the synthesis of arthropodicidal agents. The synthesis of oxazoline derivatives from this compound has been reported, which are known for their effectiveness against various pests .

Table 2: Agricultural Applications of Derivatives

| Application Type | Compound Derived | Effectiveness |

|---|---|---|

| Insecticides | Oxazoline derivatives | Effective against various pests |

Industrial Applications

This compound is also relevant in industrial applications, particularly in the production of specialty chemicals and polymers. Its chloromethyl group allows for further functionalization, making it useful in creating cross-linked polymer networks used in ion-exchange resins and other materials .

Summary of Findings

The applications of this compound span across several fields:

- Chemical Synthesis : Acts as a versatile intermediate for creating various organic compounds.

- Medicinal Chemistry : Potential use in prodrug formulations to enhance therapeutic efficacy.

- Agricultural Chemistry : Development of effective insecticides through derivative synthesis.

- Industrial Chemistry : Utilization in producing specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of O-(Chloromethyl) S-ethyl carbonothioate involves its interaction with nucleophiles, leading to the formation of substituted products. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions. The sulfur atom can participate in oxidation and reduction reactions, leading to the formation of various sulfur-containing products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridate (O-(6-Chloro-3-phenyl-4-pyridazinyl) S-Octyl Carbonothioate)

- CAS : 55512-33-9

- Molecular Formula : C₁₉H₂₃ClN₂O₂S

- Structure : Contains a pyridazinyl aromatic ring and an octyl thioester group.

- Applications : Herbicide used in cereals, corn, and rapeseed crops. Acts by inhibiting photosynthesis in weeds .

- Reactivity : The pyridazinyl group enhances stability and target specificity, while the octyl chain increases lipophilicity for foliar absorption.

- Key Differences: Unlike O-(chloromethyl) S-ethyl carbonothioate, Pyridate lacks a reactive chloromethyl group, reducing its utility in synthesis but enhancing environmental persistence .

EPTC (S-Ethyl Dipropylthiocarbamate)

- CAS : 759-94-4

- Molecular Formula: C₉H₁₉NOS

- Structure : Thiocarbamate with dipropyl and ethyl groups.

- Applications : Pre-emergent herbicide disrupting lipid synthesis in weeds .

- Reactivity: The thiocarbamate group undergoes hydrolysis to form toxic metabolites, unlike the hydrolytic stability of this compound in acidic conditions .

Paederoside (S-Methyl Carbonothioate Glycoside)

- CAS : 20547-45-9

- Molecular Formula : C₁₈H₂₂O₁₁S

- Structure : Glycoside with a methyl thioester and a complex sugar moiety.

- Reactivity : The methyl thioester is less reactive than the chloromethyl group, limiting its use in synthetic chemistry but contributing to biological activity .

O-Ethyl S-Methyl Phosphoramidothioate

- CAS : 71348-19-1

- Molecular Formula: C₃H₁₀NO₂PS

- Structure : Phosphoramidothioate with ethyl and methyl groups.

- Reactivity: The phosphorus center enables phosphorylation reactions, distinct from the alkylation pathways of this compound .

Structural and Functional Analysis

Table 1: Comparative Overview of Thiocarbonate and Related Compounds

Reactivity and Stability Trends

- Hydrolysis: this compound shows stability at pH 1.0 and 7.4 but reacts in human serum, releasing active agents . In contrast, chloromethyl dichloroacetate (a structurally analogous ester) hydrolyzes rapidly in acetone-water solutions, with kinetics influenced by solvent polarity .

- Pyridate and EPTC exhibit lower acute toxicity due to their herbicidal target specificity .

Q & A

Q. Basic

- Storage : Keep in airtight, corrosion-resistant containers (e.g., glass or PTFE-lined) at 2–8°C in a dark, well-ventilated area. Avoid contact with moisture or metals .

- Safety protocols : Use inert atmospheres (N₂/Ar) during transfers to prevent oxidation. Ground equipment to dissipate static charges .

- Decomposition risks : Test thermal stability via differential scanning calorimetry (DSC) to identify hazardous temperature thresholds .

What analytical techniques are most effective for characterizing the purity and structure of this compound?

Q. Intermediate

- Structural elucidation :

- Purity assessment :

How can researchers resolve contradictions in reported reactivity data of this compound under varying experimental conditions?

Q. Advanced

- Systematic review : Conduct meta-analyses to identify confounding variables (e.g., solvent polarity, temperature) using guidelines from observational studies .

- Experimental replication : Design controlled studies with strict variable isolation (e.g., pH, catalyst type) to test conflicting hypotheses .

- Data reconciliation : Apply statistical tools (e.g., ANOVA) to quantify variability and identify outlier conditions .

What mechanistic insights can computational modeling provide regarding the thiocarbamate group's reactivity in this compound?

Q. Advanced

- DFT calculations : Map electron density to predict nucleophilic attack sites on the thiocarbamate group. For example, sulfur’s lone pairs may drive Hg²⁺ binding in fluorescent probes .

- Molecular dynamics (MD) : Simulate solvent interactions to explain hydrolysis rates in polar vs. nonpolar media .

- Transition state analysis : Identify energy barriers for chloromethyl group substitution reactions .

How can fluorescence-based probes incorporating carbonothioate derivatives be optimized for detecting specific metal ions?

Q. Advanced

- Probe design : Modify substituents (e.g., aryl groups) to enhance selectivity. For example, the ICT mechanism in ICM-Hg relies on dicyanomethylene groups for Hg²⁺ recognition .

- Sensitivity testing : Titrate metal ions in aqueous/organic matrices and measure fluorescence quenching/enhancement via spectrofluorometry .

- Interference mitigation : Use masking agents (e.g., EDTA) to suppress competing ions (e.g., Fe³⁺, Cu²⁺) during detection .

What in vitro assays are recommended to evaluate the biological activity of this compound?

Q. Intermediate

- Cytotoxicity screening : MTT assay on human cell lines (e.g., HEK-293) to assess IC₅₀ values .

- Enzyme inhibition : Test interactions with acetylcholinesterase (AChE) or glutathione-S-transferase (GST) via spectrophotometric kinetic assays .

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria; compare zones of inhibition to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.